molecular formula C11H18Cl2N2O B2646689 (Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride CAS No. 1047620-56-3

(Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride

Cat. No.: B2646689
CAS No.: 1047620-56-3
M. Wt: 265.18
InChI Key: FQSBANQSHOLFCD-UHFFFAOYSA-N
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Description

(Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O It is known for its unique structure, which includes both an oxolane (tetrahydrofuran) ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride typically involves the reaction of oxolane derivatives with pyridine derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the oxolane derivative reacts with a pyridine derivative in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols.

Scientific Research Applications

(Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Oxolan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride
  • (Oxolan-2-ylmethyl)(pyridin-2-ylmethyl)amine dihydrochloride
  • (Oxolan-3-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride

Uniqueness

(Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10;;/h3-6,11,13H,1-2,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSBANQSHOLFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047620-56-3
Record name (oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride
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